Decanohydrazide

Description

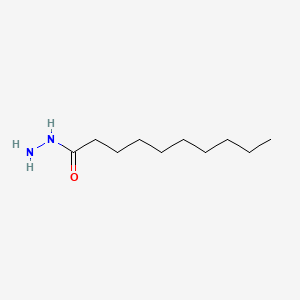

Structure

3D Structure

Properties

IUPAC Name |

decanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-9-10(13)12-11/h2-9,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGBVBLYGMXQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174446 | |

| Record name | Decanoic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20478-70-0 | |

| Record name | Decanoic acid, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020478700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20478-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decanoic hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Decanohydrazide synthesis pathway and yield

An In-depth Technical Guide to the Synthesis of Decanohydrazide: Pathways, Mechanisms, and Yield Optimization

Introduction

This compound (also known as decanoic acid hydrazide or caprinic hydrazide) is a valuable chemical intermediate belonging to the fatty acid hydrazide family.[1][2] These N-acyl hydrazine derivatives are crucial building blocks in organic synthesis, serving as precursors for a wide range of heterocyclic compounds, polymers, and pharmacologically active molecules.[1][3][4] Their applications span from corrosion inhibitors and surfactants to key components in the development of pharmaceuticals.[1][5]

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, designed for researchers, chemists, and drug development professionals. It delves into the underlying reaction mechanisms, offers a comparative analysis of yields, and presents detailed, field-proven experimental protocols. The focus is on explaining the causality behind procedural choices to ensure both reproducibility and a deep understanding of the synthesis process.

Core Synthesis Pathways

The preparation of this compound can be primarily achieved through three distinct routes, each with its own set of advantages regarding starting materials, reaction conditions, and overall efficiency. The selection of a specific pathway often depends on factors such as the availability of precursors, desired purity, scalability, and environmental considerations.

-

Hydrazinolysis of Decanoic Acid Esters: This is the most conventional and widely employed method, involving the reaction of a decanoic acid ester (typically the methyl or ethyl ester) with hydrazine.[6]

-

Direct Synthesis from Decanoic Acid: Modern methods allow for the direct conversion of decanoic acid to its corresponding hydrazide, bypassing the need for an intermediate esterification step.[3]

-

Enzymatic Synthesis: A green chemistry approach that utilizes lipases as biocatalysts to facilitate the reaction between decanoic acid esters and hydrazine, often under milder conditions.[5][7]

The logical flow of these primary synthesis routes is illustrated below.

Caption: Overview of this compound Synthesis Pathways.

Pathway 1: Hydrazinolysis of Decanoic Acid Esters

This classic pathway is favored for its reliability and high conversion rates. The process begins with the conversion of decanoic acid to its corresponding ester, followed by reaction with hydrazine hydrate.

Reaction Mechanism

The core of this method is a nucleophilic acyl substitution reaction. The hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The lone pair of electrons on one of the nitrogen atoms initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the alkoxy group (e.g., methoxy or ethoxy) is eliminated as the leaving group (alkoxide), which is then protonated by the slightly acidic hydrazine to form an alcohol byproduct. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating the mixture to reflux.[6][8]

Caption: Mechanism of Ester Hydrazinolysis.

Experimental Protocol (Conventional Method)

This protocol is a generalized procedure based on common laboratory practices for synthesizing fatty acid hydrazides from their esters.[6][9]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl decanoate (1.0 eq).

-

Reagent Addition: Add a minimal amount of a suitable alcohol (e.g., ethanol) to ensure the mixture is a clear solution.[6] Then, add hydrazine hydrate (80-99% solution, 1.2-1.5 eq). The use of a slight excess of hydrazine helps drive the reaction to completion.

-

Reaction: Heat the reaction mixture to reflux (typically 80-115°C) with continuous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears. This typically takes 3 to 6 hours.[6][8]

-

Workup: After completion, cool the mixture to room temperature. The product often precipitates out of the solution upon cooling. If not, the excess solvent and hydrazine can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude solid is collected by filtration, washed with cold water or ethanol to remove residual hydrazine, and then recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the pure this compound product.

Pathway 2: Direct Synthesis from Decanoic Acid

Advancements in chemical synthesis have led to methods that circumvent the need for pre-esterification. These direct methods offer improved atom economy and can reduce overall synthesis time.

Continuous Flow Synthesis

A highly efficient and scalable approach involves reacting the carboxylic acid directly with hydrazine in a continuous flow system.[3] This method combines the esterification and hydrazinolysis steps into a single, telescoped process.

Experimental Protocol (Continuous Flow)

This protocol is adapted from a general methodology for synthesizing acid hydrazides from carboxylic acids in a continuous flow setup.[3]

-

Pump 1 (Esterification): Prepare a solution of decanoic acid (e.g., 1.6 M) in methanol containing a catalytic amount of sulfuric acid (e.g., 0.2 eq). Set Pump 1 to deliver this solution to a heated coil reactor (e.g., 135°C) with a specific residence time (e.g., 5-9 minutes) to form the methyl decanoate in situ.

-

Cooling: The stream exiting the first reactor is rapidly cooled by passing it through a coil submerged in an ice bath. This step is crucial to control the subsequent exothermic reaction.

-

Pump 2 (Hydrazinolysis): Prepare a solution of hydrazine hydrate (e.g., 4.9 M) in methanol. Set Pump 2 to deliver this solution to a Y-mixer junction where it merges with the cooled stream from the first module.

-

Second Reactor: The combined stream flows through a second heated coil reactor (e.g., 100°C) with a residence time sufficient for complete hydrazinolysis (e.g., 8-16 minutes).

-

Product Collection: The product stream is collected at the outlet. As the solution cools, the this compound precipitates. The solid product is then isolated by filtration, washed, and dried. This method allows for high throughput and excellent control over reaction parameters.[3]

Pathway 3: Enzymatic Synthesis

Biocatalysis presents an environmentally benign alternative to traditional chemical synthesis. Lipases, in particular, have been shown to effectively catalyze the formation of fatty acid hydrazides.[5][7]

Causality and Advantages

The use of an immobilized lipase (e.g., from Candida antarctica) allows the reaction to proceed under much milder conditions (e.g., 50-60°C) and often without the need for organic co-solvents.[5] This preserves the integrity of sensitive functional groups and simplifies product purification. The enzyme provides a catalytic surface that facilitates the nucleophilic attack of hydrazine on the ester, lowering the activation energy of the reaction. Furthermore, the immobilized enzyme can be easily recovered by filtration and reused, enhancing the cost-effectiveness and sustainability of the process.[7]

Experimental Protocol (Enzymatic Method)

This protocol is based on a lipase-catalyzed method for preparing fatty acid hydrazides.[5]

-

Setup: In a temperature-controlled reaction vessel, combine methyl decanoate (1.0 eq) and hydrazine hydrate (excess, e.g., 10 eq).

-

Catalyst Addition: Add the immobilized lipase (e.g., Candida antarctica lipase immobilized on acrylic resin) to the mixture (e.g., 10% by weight of the ester).

-

Reaction: Heat the mixture to 50-60°C with gentle agitation for 4-24 hours. The absence of an organic solvent is a key feature of this green method.

-

Catalyst Removal: After the reaction is complete, cool the mixture and remove the immobilized enzyme by simple filtration. The enzyme can be washed and stored for subsequent use.

-

Purification: The product is isolated from the filtrate, typically by crystallization upon cooling, followed by washing with cold water and drying.

Yield and Pathway Comparison

The yield of this compound is highly dependent on the chosen synthesis pathway and the optimization of reaction conditions. The following table summarizes the typical yields and key parameters for each method.

| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Reported Yield | Reference |

| Conventional Hydrazinolysis | Methyl/Ethyl Decanoate | Hydrazine Hydrate | Reflux in Alcohol (3-6h) | Good to Excellent (>85%) | [6] |

| Improved Hydrazinolysis | Fatty Acid Ester | Hydrazine Hydrate | Reaction Distillation (6h) | Up to 97% | [8] |

| Direct Continuous Flow | Decanoic Acid | H₂SO₄, Hydrazine Hydrate | 100-135°C, <25 min residence | 65-91% | [3] |

| Enzymatic Synthesis | Methyl Decanoate | Immobilized Lipase, Hydrazine Hydrate | 50-60°C (4-24h), Solvent-free | 82-85% | [5][7] |

Key Insights:

-

The conventional hydrazinolysis of esters is a robust method, with improved techniques like reaction distillation pushing yields towards quantitative levels.[8]

-

Direct continuous flow synthesis offers remarkable efficiency and scalability, making it ideal for industrial applications, with yields being highly competitive.[3]

-

Enzymatic synthesis provides high yields under mild, environmentally friendly conditions, making it an excellent choice for green chemistry initiatives.[5][7]

Safety Considerations

Hydrazine hydrate is a highly toxic and corrosive substance that is also a suspected carcinogen.[10] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Care should be taken to avoid inhalation of vapors and direct skin contact.

Conclusion

The synthesis of this compound can be successfully achieved through several effective pathways. The traditional hydrazinolysis of decanoate esters remains a reliable and high-yielding laboratory method. For large-scale and rapid production, direct synthesis from decanoic acid using continuous flow technology presents a state-of-the-art solution with significant advantages in efficiency and safety.[3] Concurrently, enzymatic synthesis stands out as a powerful green alternative, offering high yields under mild conditions with a reduced environmental footprint.[5] The optimal choice of pathway will be dictated by the specific requirements of the research or manufacturing goal, balancing factors of yield, purity, cost, scalability, and environmental impact.

References

-

Title: Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones† Source: RSC Publishing URL: [Link]

-

Title: (PDF) Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones Source: ResearchGate URL: [Link]

-

Title: (PDF) Synthesis, Coating and Biological evaluation of Ecofriendly fatty acid Hydrazide Derivatives Source: ResearchGate URL: [Link]

-

Title: Preparation of fatty hydrazides and their alkyl derivatives.... Source: ResearchGate URL: [Link]

-

Title: Note Development and assessment of green synthesis of hydrazides† Source: Krishikosh URL: [Link]

-

Title: Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow Source: OSTI.GOV URL: [Link]

-

Title: Synthesis of decanoic acid Source: PrepChem.com URL: [Link]

-

Title: Synthesis of Hydrazine Derivatives (Hydrazides) Source: Organic Chemistry Portal URL: [Link]

- Title: Preparation method of hydrazide compound Source: Google Patents URL

-

Title: (PDF) Synthesis and In Vitro Antimicrobial Activity of Novel Hydrazide-Hydrazone Derivatives of Dodecanoic Acid Source: ResearchGate URL: [Link]

-

Title: Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis Source: PubMed URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Decanoic acid, hydrazide | CymitQuimica [cymitquimica.com]

- 3. osti.gov [osti.gov]

- 4. Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]

An In-depth Technical Guide to Decanohydrazide for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Molecule

Decanohydrazide, a long-chain aliphatic hydrazide, has emerged as a molecule of significant interest within the scientific community, particularly in the realms of proteomics, bioconjugation, and drug delivery systems. Its unique chemical properties, centered around the reactive hydrazide functional group, allow for the formation of stable covalent bonds with carbonyl-containing moieties, making it an invaluable tool for researchers and drug development professionals. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical characteristics to its practical applications, empowering scientists to harness its full potential in their research endeavors.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective application.

Chemical Identity and Molecular Characteristics

| Property | Value | Source |

| CAS Number | 20478-70-0 | [1] |

| Molecular Formula | C₁₀H₂₂N₂O | [1] |

| Molecular Weight | 186.30 g/mol | [1] |

| Canonical SMILES | CCCCCCCCCC(=O)NN | N/A |

| InChI Key | ROGBVBLYGMXQRO-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Estimated/Reported Value | Source/Rationale |

| Melting Point | Crystalline solid, melting point not definitively reported in searches. Decanoic acid has a melting point of 31.5 °C. | Based on general chemical knowledge and data for related compounds.[2] |

| Boiling Point | Not reported in searches. Likely high due to the polar hydrazide group and long alkyl chain. | Based on general chemical principles. |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents like alcohols and DMSO. | The long hydrophobic decyl chain dominates the molecule's polarity. |

| Appearance | Likely a white to off-white crystalline solid. | Based on the appearance of similar solid organic compounds. |

Part 2: Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the reaction of a decanoic acid derivative with hydrazine. The most common and efficient method involves the hydrazinolysis of a decanoate ester.

Principle of Synthesis: Nucleophilic Acyl Substitution

The synthesis relies on the nucleophilic attack of the highly reactive hydrazine molecule on the electrophilic carbonyl carbon of a decanoate ester. The lone pair of electrons on the nitrogen atom of hydrazine initiates the reaction, leading to the displacement of the alkoxy group from the ester and the formation of the stable hydrazide.

Experimental Protocol: Synthesis from Methyl Decanoate

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Methyl decanoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol (absolute)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl decanoate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: While stirring, add hydrazine hydrate (1.5 - 2 equivalents) to the ethanolic solution of methyl decanoate.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add dichloromethane and a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate, and collect the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Causality behind Experimental Choices:

-

Excess Hydrazine: Using an excess of hydrazine hydrate ensures the complete conversion of the starting ester and compensates for any potential side reactions.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier and significantly increases the reaction rate.

-

Aqueous Work-up with Sodium Bicarbonate: The use of a mild base like sodium bicarbonate helps to neutralize any remaining acidic impurities and facilitates the separation of the organic product from the aqueous phase.

Part 3: The Chemistry of this compound in Bioconjugation

The utility of this compound in life sciences research stems from the reactivity of its hydrazide moiety with carbonyl compounds, primarily aldehydes and ketones, to form stable hydrazone linkages.

The Hydrazone Bond: A Versatile Conjugation Handle

The reaction between a hydrazide and an aldehyde or ketone is a condensation reaction that proceeds readily under mild acidic conditions (pH 4-6) and results in the formation of a carbon-nitrogen double bond (C=N), characteristic of a hydrazone.[3]

Caption: Formation of a stable hydrazone linkage.

This reaction is highly specific for carbonyl groups, making it an excellent tool for selectively modifying biomolecules that either naturally possess or can be engineered to contain aldehyde or ketone functionalities. The resulting hydrazone bond is relatively stable under physiological conditions but can be designed to be cleavable under specific stimuli, such as a change in pH, which is a desirable feature in drug delivery applications.[4]

Part 4: Applications in Research and Drug Development

The unique reactivity of this compound has led to its adoption in several key areas of research and development.

Proteomics and Glycoprotein Analysis

In proteomics, this compound can be used as a probe to label and enrich glycoproteins. The cis-diol groups of carbohydrates on glycoproteins can be oxidized with sodium periodate to generate aldehyde groups. These aldehydes can then be specifically targeted by this compound, which can be functionalized with a reporter tag (e.g., biotin or a fluorescent dye) for detection and purification.

Experimental Workflow: Glycoprotein Labeling and Enrichment

Caption: Workflow for glycoprotein analysis using this compound.

Bioconjugation and Drug Delivery

This compound and its derivatives serve as valuable bifunctional linkers in the construction of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[4] One end of the linker (the hydrazide) can be attached to a drug molecule containing a carbonyl group, while the other end can be modified to conjugate to a targeting moiety, such as an antibody. The long decyl chain of this compound can also influence the physicochemical properties of the resulting conjugate, potentially improving its solubility and pharmacokinetic profile.

Logical Relationship: this compound as a Linker in ADCs

Caption: Role of this compound in antibody-drug conjugates.

Part 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Profile: this compound is classified as an irritant.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile Tool with Expanding Horizons

This compound represents a powerful and versatile tool for researchers and drug development professionals. Its straightforward synthesis, specific reactivity towards carbonyl compounds, and the stability of the resulting hydrazone linkage make it an ideal candidate for a wide range of applications, from fundamental proteomics research to the development of next-generation targeted therapeutics. As our understanding of biological systems deepens and the demand for more sophisticated molecular tools grows, the importance and utility of this compound are poised to expand even further.

References

-

ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Retrieved from [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (NP0001753). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002322). Retrieved from [Link]

-

DOSS. (n.d.). Decanol. Retrieved from [Link]

-

Proteomic Protocols for Differential Protein Expression Analyses. (n.d.). PubMed. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

PubChem. (n.d.). Decanoic Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031409). Retrieved from [Link]

-

Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. (2015). PMC. Retrieved from [Link]

-

Advances in Bioconjugation. (2010). PMC. Retrieved from [Link]

- Ralph, J., et al. (2001). NMR analysis of lignins in CAD-deficient plants. Part 1. Incorporation of hydroxycinnamaldehydes and hydroxybenzaldehydes. Journal of the Chemical Society, Perkin Transactions 1, (23), 3490-3499.

-

The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Chad's Prep. (2018, September 21). 20.10b Reactions of Esters [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters to Aldehydes. Retrieved from [Link]

-

protocols.io. (2022, August 26). Protocol for Data Independent Acquisition - Mass spectrometry analysis – a DIA-based Organelle Proteomics. Retrieved from [Link]

-

ResearchGate. (2024, July 9). Enhancing Gelatine Hydrogel Robustness with Sacran-aldehyde: A Natural Crosslinker Approach. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Decanol (CAS 112-30-1). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Decanol (CAS 36729-58-5). Retrieved from [Link]

-

JoVE. (2022, September 15). Quantitative Proteomics Using Reductive Dimethylation For Stable Isotope Labeling l Protocol Preview [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular Design of Biodegradable Dextran Hydrogels for the Controlled Release of Proteins. Retrieved from [Link]

-

Figshare. (2016, February 22). Aromatic Aldehyde and Hydrazine Activated Peptide Coated Quantum Dots for Easy Bioconjugation and Live Cell Imaging. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Organic Solvents for Enhanced Proteolysis of Stable Proteins for Hydrogen-Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN106661133A - Cross-linked hyaluronic acid grafted with dextran.

Sources

Decanohydrazide: A Comprehensive Technical Guide to Solubility in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Decanohydrazide (C₁₀H₂₂N₂O) is a molecule of significant interest in organic synthesis and pharmaceutical development, serving as a key building block for more complex structures. A thorough understanding of its solubility profile is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a deep dive into the theoretical and practical aspects of this compound's solubility in organic solvents. We will explore the physicochemical principles governing its dissolution, provide a predictive framework for its behavior in various solvent classes, and detail a robust experimental protocol for quantitative solubility determination. This document is intended to serve as a foundational resource for scientists, enabling them to streamline experimental design and optimize processes involving this versatile compound.

Introduction: The Molecular Dichotomy of this compound

This compound presents a fascinating case study in solubility due to its amphipathic nature. The molecule consists of two distinct regions:

-

A Long, Non-Polar Alkyl Chain: The ten-carbon decanoyl tail (CH₃(CH₂)₈-) is hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

A Polar Hydrazide Head Group: The -C(=O)NHNH₂ functional group is polar and capable of acting as both a hydrogen bond donor (from the N-H groups) and acceptor (at the oxygen and nitrogen atoms). This region drives solubility in polar solvents.

This structural duality means that its solubility is a delicate balance between these opposing characteristics. Predicting and measuring this balance is crucial for any application, from selecting a reaction solvent to designing a crystallization procedure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂N₂O | [1] |

| Molecular Weight | 186.30 g/mol | [2] |

| CAS Number | 20478-70-0 | [3] |

| Appearance | White to off-white solid | [4] (by analogy) |

| Hazard Classification | Irritant | [2] |

Theoretical Framework: Predicting Solubility Behavior

The foundational principle of solubility is "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another[5]. For this compound, this means its solubility in a given organic solvent is determined by the solvent's ability to interact favorably with both the non-polar tail and the polar head group.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the long alkyl chain. While the polar hydrazide group is disfavored, the significant hydrophobic portion of the molecule suggests at least moderate solubility. This is analogous to long-chain fatty acids, where the hydrocarbon tail dominates solubility characteristics[4].

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents possess polar functional groups but lack acidic protons for hydrogen bonding donation. They can act as hydrogen bond acceptors for the N-H groups of the hydrazide. Solvents like DMSO and DMF are often excellent solvents for a wide range of organic compounds and are predicted to be effective for this compound[6].

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in extensive hydrogen bonding with the hydrazide head group, acting as both donors and acceptors. However, they are less effective at solvating the long non-polar tail. Therefore, solubility is expected to be moderate and likely decrease as the alkyl chain of the alcohol solvent increases (e.g., better solubility in methanol than in butanol).

Visualization 1: Solute-Solvent Interactions

Caption: Logical flow of solvent-solute interactions for this compound.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Dominant Interaction | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Van der Waals | Moderate to High | The long C10 alkyl chain provides significant non-polar character, favoring dissolution[4]. |

| Polar Aprotic | DMSO, DMF, Acetone | Dipole-Dipole, H-Bond Accepting | High | These solvents effectively solvate both polar and non-polar portions of molecules[6]. |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding | Moderate | Strong interaction with the hydrazide head, but less favorable for the alkyl tail. Solubility likely decreases with increasing alcohol chain length. |

| Highly Polar | Water | Hydrogen Bonding | Very Low / Insoluble | The large hydrophobic tail dominates, preventing significant dissolution despite the polar head group[4]. |

Experimental Protocol for Quantitative Solubility Determination

Trustworthy solubility data is derived from meticulous experimental work. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent[7].

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg precision)

-

Scintillation vials or screw-capped test tubes

-

Constant temperature bath with orbital shaker or rotator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An "excess" ensures that undissolved solid remains at equilibrium.

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent[8][9].

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the minimum time required.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial. This step is crucial to remove any suspended microcrystals.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered supernatant with a known factor to bring its concentration within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample using a suitable analytical method. For hydrazides, spectrophotometric methods or chromatography are often effective[10].

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to find the solubility.

-

Visualization 2: Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the shake-flask solubility method.

Safety and Handling

When conducting these experiments, adherence to safety protocols is mandatory.

-

This compound: Classified as an irritant[2]. Avoid skin and eye contact. Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic Solvents: Many organic solvents are flammable, volatile, and may be toxic[11]. Always consult the Safety Data Sheet (SDS) for each solvent before use. Handle solvents exclusively within a fume hood and away from ignition sources.

Conclusion

While specific quantitative data for this compound solubility is not widely published, a strong predictive understanding can be derived from its molecular structure. Its amphipathic nature, with a dominant non-polar alkyl chain and a polar hydrazide functional group, suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in non-polar and polar protic solvents. Its solubility in water is expected to be negligible. For researchers requiring precise values, the detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable method for empirical determination. This foundational knowledge is essential for the successful application of this compound in research and development.

References

- 1. scbt.com [scbt.com]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

Introduction: The Strategic Importance of the Hydrazone Bond

An In-Depth Technical Guide to the Reaction Mechanism of Decanohydrazide with Carbonyls

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the hydrazone linkage stands out for its versatility, reliability, and tunable stability. Formed from the condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone), the resulting C=N bond is a cornerstone of dynamic covalent chemistry.[1] Its applications are vast, ranging from the synthesis of novel heterocyclic compounds to the creation of sophisticated drug delivery systems, antibody-drug conjugates (ADCs), and environmentally responsive hydrogels.[1][2]

This compound, as a long-chain aliphatic acylhydrazide, offers a unique combination of this reactive functionality with significant lipophilicity. This dual nature makes it an intriguing building block for systems requiring anchoring within lipid bilayers or for modifying the pharmacokinetic profile of parent drug molecules. This guide provides a deep dive into the core reaction mechanism of this compound with carbonyls, focusing on the underlying principles that govern its formation, the critical experimental parameters, and its practical application in a laboratory setting.

Part 1: The Core Reaction Mechanism

The formation of a decanohydrazone from this compound and a carbonyl compound is a classic nucleophilic addition-elimination reaction. The overall transformation involves the replacement of the carbonyl oxygen with the =N-NH-CO-(CH₂)₈CH₃ group, releasing a molecule of water.[1][3] The process can be dissected into two primary, mechanistically distinct stages.

Stage 1: Nucleophilic Addition to the Carbonyl

The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of the this compound's -NH₂ group acting as a nucleophile. This nitrogen attacks the electrophilic carbon of the carbonyl group.[4] The acyl group (-C=O) attached to the hydrazine moiety slightly reduces the nucleophilicity of the -NH₂ group compared to simple hydrazine (H₂N-NH₂) due to resonance effects, a factor that can influence reaction kinetics.

The nucleophilic attack results in the formation of a tetrahedral intermediate known as a carbinolamine.[5] This step involves the breaking of the carbonyl π-bond, with the electrons moving to the oxygen atom, creating an alkoxide ion.

Stage 2: Acid-Catalyzed Dehydration

The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable hydrazone C=N double bond. This elimination step is the rate-limiting step under neutral or slightly acidic conditions and is significantly accelerated by the presence of an acid catalyst.[5][6]

The mechanism proceeds as follows:

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a much better leaving group (H₂O).[7]

-

Elimination of Water: The lone pair on the secondary nitrogen atom helps to push out the water molecule, leading to the formation of a C=N double bond.

-

Deprotonation: A base (which can be a solvent molecule or the conjugate base of the acid catalyst) removes a proton from the secondary nitrogen, regenerating the catalyst and yielding the final neutral hydrazone product.

Below is a diagram illustrating this fundamental mechanism.

Part 2: Critical Experimental Parameters

The success and efficiency of hydrazone formation are critically dependent on several experimental factors. Understanding and controlling these parameters is essential for achieving high yields and purity.

The Decisive Role of pH

The rate of hydrazone formation exhibits a characteristic bell-shaped dependence on pH, typically peaking between pH 4 and 5.[8] This is a direct consequence of the dual requirements of the reaction mechanism:

-

At Low pH (pH < 3): The hydrazide nucleophile becomes excessively protonated (-NH₂ → -NH₃⁺). This protonated form is no longer nucleophilic, effectively halting the initial addition step and shutting down the reaction.[7]

-

At High pH (pH > 7): While the hydrazide is a potent nucleophile, there is an insufficient concentration of acid to effectively protonate the hydroxyl group of the carbinolamine intermediate.[9] This makes water a poor leaving group, and the rate-limiting dehydration step becomes exceedingly slow.[5]

Therefore, maintaining the reaction medium within a weakly acidic range is paramount for optimal results. This is typically achieved using a buffer system or by adding a catalytic amount of a mild acid like acetic acid.[10]

Catalysis: Accelerating the Reaction

While the reaction can proceed without a catalyst, its rate can be significantly enhanced.

-

Acid Catalysis: As discussed, acids like acetic acid or p-toluenesulfonic acid are commonly used in catalytic amounts to facilitate the dehydration step.[11]

-

Nucleophilic Catalysis: Aniline and its derivatives are known to be highly effective nucleophilic catalysts, especially at neutral pH.[12] The catalyst first reacts with the carbonyl to form a more reactive protonated imine (a Schiff base). This intermediate is then readily attacked by the hydrazide in a transimination reaction, which is often faster than the initial hydrazone formation.[6] Anthranilic acids have been identified as particularly superior catalysts, where the ortho-carboxylate group is thought to aid in intramolecular proton transfer.[12]

| Catalyst Type | Example | Role in Mechanism | Optimal pH |

| General Acid | Acetic Acid (CH₃COOH) | Protonates carbonyl oxygen and carbinolamine -OH group | 4-5 |

| Nucleophilic | Aniline (C₆H₅NH₂) | Forms a highly reactive imine intermediate | ~7 |

| Advanced Nucleophilic | 5-Methoxyanthranilic Acid | Forms imine intermediate; intramolecular proton transfer | ~7 |

Part 3: Experimental Protocol and Workflow

This section provides a generalized, self-validating protocol for the synthesis and characterization of a decanohydrazone.

Synthesis of N'-(benzylidene)this compound

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ethanol (or Methanol)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Addition of Reactants: To the stirred solution, add benzaldehyde (1.0 eq) followed by a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-5 hours, indicated by the consumption of the starting materials.

-

Isolation: Once the reaction is complete, allow the mixture to cool to room temperature and then place it in an ice bath. The product will often precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting material. If necessary, the product can be further purified by recrystallization from ethanol.

-

Drying: Dry the purified solid under vacuum to obtain the final N'-(benzylidene)this compound.

Characterization

The successful formation of the decanohydrazone can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observation | Rationale |

| FT-IR | Disappearance of C=O stretch from aldehyde (~1700 cm⁻¹). Appearance of C=N stretch (~1600-1650 cm⁻¹). Persistence of amide C=O stretch (~1650-1680 cm⁻¹). | Confirms conversion of the carbonyl to an imine-like bond. |

| ¹H NMR | Appearance of a new singlet for the imine proton (-CH=N-) at ~8.0-8.5 ppm. Signals for the long alkyl chain of the decanoyl group will be present in the upfield region (~0.8-2.5 ppm). | Provides definitive structural evidence of the new C=N-H group. |

| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190-200 ppm). Appearance of the imine carbon signal (~140-160 ppm). | Confirms the change in hybridization and chemical environment of the key carbon atom. |

| Mass Spec | Molecular ion peak corresponding to the calculated mass of the product. | Confirms the molecular weight of the synthesized compound. |

Part 4: Applications in Drug Development

The unique properties of the hydrazone bond, particularly its stability at physiological pH (7.4) and its susceptibility to hydrolysis in acidic environments (like those found in endosomes or lysosomes), make it a powerful tool in drug development.[1][13]

-

Prodrug Design: A biologically inactive drug can be conjugated to a carrier molecule via a hydrazone linker. The bond remains stable in the bloodstream, but upon cellular uptake into the acidic compartments of a target cell (e.g., a cancer cell), the bond cleaves, releasing the active drug precisely where it is needed.[14] this compound can be used to create lipophilic prodrugs, potentially improving membrane permeability.

-

Antibody-Drug Conjugates (ADCs): In this targeted therapy approach, a potent cytotoxic drug is attached to an antibody that specifically targets a surface antigen on cancer cells. Hydrazone linkers are frequently used for this purpose, ensuring that the drug is only released after the ADC has been internalized by the cancer cell.[1]

-

Bioconjugation: Hydrazides are used to label biomolecules like glycoproteins. The carbohydrate portions of these proteins can be oxidized with periodate to generate aldehyde groups, which can then be specifically targeted for labeling with a hydrazide-functionalized probe (e.g., a fluorescent dye).[15]

The reaction of this compound with carbonyls is a robust and highly useful transformation. By understanding the core mechanism and meticulously controlling key parameters like pH, researchers can effectively leverage this reaction to build complex molecular architectures for advanced applications in medicine and materials science.

References

-

Quora. (2020). Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?[Link]

-

ResearchGate. Mechanism for hydrazone formation from carbonyl and hydrazine compound.[Link]

-

Kool, E. T. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. NIH Public Access. [Link]

-

Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.[Link]

-

Wikipedia. Hydrazone.[Link]

-

Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?[Link]

-

ResearchGate. (2011). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF.[Link]

-

MDPI. (2021). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions.[Link]

-

Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. NIH Public Access. [Link]

-

ResearchGate. (2017). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives.[Link]

-

Al-Aoukat, A. A., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. NIH Public Access. [Link]

-

OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation.[Link]

-

Kölmel, D. K., & Kool, E. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. ACS Publications. [Link]

-

Organic Chemistry Portal. Hydrazone synthesis.[Link]

-

Cristalli, D. O., & Kool, E. T. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. NIH Public Access. [Link]

- CoLab. (2023). Catalytic Deoxygenative Reduction of Hydrazides to Hydrazines via B(C6F5)

-

MDPI. (2017). The Synthesis and Crystal Structure of Two New Hydrazone Compounds.[Link]

-

Baker, S. C., et al. (2017). Synthesis and Characterization of 2-Decenoic Acid Modified Chitosan for Infection Prevention and Tissue Engineering. NIH Public Access. [Link]

-

Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]

-

ScienceDirect. (2019). Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development.[Link]

-

MDPI. (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups.[Link]

-

Jack Westin. Aldehydes And Ketones Important Reactions.[Link]

-

Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.[Link]

-

MDPI. (2019). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years.[Link]

-

Scribd. Reaction of Aldehydes and Ketones | PDF.[Link]

-

YouTube. (2020). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction.[Link]

-

Chen, Y. P. (2017). Drug Design and Discovery: Principles and Applications. NIH Public Access. [Link]

-

MDPI. (2023). Synthesis and Characterization of Nanoparticle-Based Dexamethasone-Polypeptide Conjugates as Potential Intravitreal Delivery Systems.[Link]

-

Syrris. Drug Discovery and Development application with Syrris.[Link]

-

MDPI. (2023). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane.[Link]

-

BioDuro. (2016). Integrating Drug Discovery and Development to Improve Efficiency & Candidate Success.[Link]

Sources

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jackwestin.com [jackwestin.com]

- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. orgosolver.com [orgosolver.com]

- 12. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. lumiprobe.com [lumiprobe.com]

Decanohydrazide as a Chemical Probe for Proteomics: A Technical Guide

This guide provides an in-depth exploration of decanohydrazide as a versatile chemical probe in the field of proteomics. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the underlying principles and strategic considerations for employing this unique reagent. We will delve into the chemical reactivity of the hydrazide functional group, the influence of its ten-carbon aliphatic chain, and its practical applications in studying protein modifications, interactions, and functions.

Introduction: The Role of Chemical Probes in Modern Proteomics

Chemical probes are indispensable tools for interrogating the complex machinery of the proteome.[1] They allow for the targeted labeling, enrichment, and identification of proteins, providing insights into their function, localization, and interaction networks.[1][2] Among the diverse arsenal of chemical probes, those featuring a hydrazide moiety (-CONHNH2) have carved a distinct niche due to their specific reactivity towards carbonyl groups (aldehydes and ketones). This reactivity forms the basis of powerful strategies for studying a range of biological phenomena, from post-translational modifications to protein-drug interactions.

This compound (C10H22N2O), with its ten-carbon aliphatic chain, offers unique properties that extend the utility of traditional, shorter-chain hydrazide probes. The long hydrocarbon tail imparts a significant degree of hydrophobicity, potentially enabling novel applications in the study of membrane proteins and interactions within lipid-rich microenvironments.

The Chemistry of this compound: A Tale of Two Ends

The utility of this compound as a chemical probe is rooted in the distinct chemical properties of its two key features: the hydrazide headgroup and the decanoyl tail.

The Nucleophilic Hydrazide Headgroup: A Gateway to Carbonyls

The hydrazide functional group is a potent nucleophile, primarily known for its chemoselective reaction with aldehydes and ketones to form a stable hydrazone bond.[3] This reaction is highly specific and proceeds under mild, biocompatible conditions, making it ideal for use in complex biological samples.

Several post-translational modifications (PTMs) and oxidative stress-related events can introduce carbonyl groups into proteins, creating targets for hydrazide probes:

-

Glycosylation: The cis-diol groups of carbohydrate moieties on glycoproteins can be oxidized with sodium periodate to generate aldehydes, which are then readily labeled by hydrazides.[3]

-

Oxidative Stress: Reactive oxygen species (ROS) can lead to the oxidation of amino acid side chains (e.g., lysine, arginine, proline, and threonine) to form carbonyl derivatives.

-

Enzymatic Modifications: Certain enzymes, such as the formylglycine-generating enzyme, can introduce aldehyde functionalities into proteins.[4]

The reaction of this compound with a protein-bound aldehyde is depicted below:

Figure 1: Reaction of this compound with a protein aldehyde to form a stable hydrazone linkage.

The Decanoyl Tail: A Handle for Hydrophobicity and Further Functionalization

The ten-carbon chain of this compound provides a significant hydrophobic character. This property can be leveraged in several ways:

-

Targeting Hydrophobic Environments: The decanoyl tail may facilitate the partitioning of the probe into lipid bilayers or hydrophobic pockets of proteins, potentially enhancing the labeling of membrane proteins or those with deep binding sites.

-

Improving Solubility in Organic Solvents: The aliphatic chain enhances solubility in organic solvents, which can be advantageous in certain sample preparation and cleanup steps.

-

A Scaffold for "Click" Chemistry: While this compound itself is a simple probe, it serves as a scaffold for the synthesis of more complex, bifunctional probes. For example, a terminal alkyne or azide can be introduced at the end of the decanoyl chain, enabling "click" chemistry reactions for the attachment of reporter tags such as biotin or fluorophores.

Applications of this compound in Proteomics

The unique properties of this compound open up a range of potential applications in proteomics research.

Profiling of Protein Carbonylation: A Marker of Oxidative Stress

Protein carbonylation is a hallmark of oxidative stress and is implicated in aging and various diseases. This compound can be used to selectively label carbonylated proteins in cell lysates or tissue homogenates. The hydrophobic tail may offer advantages in capturing carbonylated proteins that are membrane-associated or part of larger lipid-protein aggregates.

Enrichment and Identification of Glycoproteins

Glycoproteins play crucial roles in cell signaling, adhesion, and immunity. The standard workflow for glycoprotein analysis involves the oxidation of their glycan moieties to aldehydes, followed by hydrazide-based capture. The long aliphatic chain of this compound could potentially be exploited in novel solid-phase extraction strategies, where the hydrophobic tail interacts with a reverse-phase resin, allowing for the selective enrichment of labeled glycoproteins.

Probing Protein-Lipid Interactions

The hydrophobic nature of the decanoyl chain makes it an intriguing tool for studying protein-lipid interactions. By incorporating a photoactivatable group and a reporter tag onto the this compound scaffold, it may be possible to design probes that partition into membranes and, upon photoactivation, crosslink to nearby proteins.

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the application of this compound in a typical proteomics workflow.

General Proteomics Workflow Using this compound

Figure 2: General workflow for proteomic analysis using a this compound-based probe.

Protocol: Labeling and Enrichment of Glycoproteins using a Biotinylated this compound Probe

This protocol outlines the steps for the selective labeling and enrichment of glycoproteins from a complex protein mixture. It assumes the use of a this compound probe that has been functionalized with a biotin tag for affinity purification.

Materials:

-

Protein sample (e.g., cell lysate, plasma)

-

Sodium meta-periodate (NaIO4)

-

Biotinylated this compound probe

-

Coupling buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

Quenching solution (e.g., 10 mM glycerol)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying salt concentrations and detergents)

-

Elution buffer (e.g., 8 M urea, or on-bead digestion buffer)

-

Trypsin

-

Reagents for reduction and alkylation (DTT and iodoacetamide)

-

Mass spectrometry-grade solvents

Procedure:

-

Protein Solubilization: Solubilize the protein sample in a buffer compatible with periodate oxidation.

-

Periodate Oxidation:

-

Adjust the protein concentration to 1-5 mg/mL in coupling buffer.

-

Add an equal volume of freshly prepared 20 mM sodium meta-periodate in coupling buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Quench the reaction by adding glycerol to a final concentration of 10 mM.

-

-

Buffer Exchange: Remove excess periodate and byproducts by dialysis or using a desalting column, exchanging the buffer to the coupling buffer.

-

Hydrazide Labeling:

-

Add the biotinylated this compound probe to the oxidized protein sample at a final concentration of 2-5 mM.

-

Incubate for 2 hours at room temperature with gentle mixing.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-agarose beads to the labeling reaction and incubate for 1 hour at room temperature to capture the biotinylated proteins.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Add trypsin and incubate overnight at 37°C.

-

-

Peptide Recovery and Mass Spectrometry:

Data Analysis and Interpretation

The analysis of data from experiments using this compound probes follows standard proteomics data analysis pipelines.

Mass Spectrometry Data Acquisition

Both data-dependent acquisition (DDA) and data-independent acquisition (DIA) methods can be employed for mass spectrometric analysis.[5][6] DIA is often preferred for quantitative proteomics due to its higher reproducibility and accuracy.

Database Searching

The acquired MS/MS spectra are searched against a protein sequence database using software such as MaxQuant, Proteome Discoverer, or similar platforms. The search parameters should include the mass of the this compound probe remnant on the modified peptides as a variable modification.

Quantitative Analysis

For quantitative studies, label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can be used. The relative abundance of the identified proteins or peptides is then compared across different experimental conditions.

Advantages and Limitations of this compound Probes

Table 1: Advantages and Limitations of this compound Probes

| Advantages | Limitations |

| High Specificity: The hydrazide group reacts specifically with carbonyls, reducing off-target labeling. | Requirement for Carbonyls: The target protein must possess or be modified to contain an aldehyde or ketone. |

| Hydrophobicity: The decanoyl chain may enhance the labeling of membrane proteins and those in hydrophobic environments. | Potential for Non-specific Hydrophobic Interactions: The long aliphatic chain may lead to non-specific binding to hydrophobic surfaces. |

| Versatility: The this compound scaffold can be readily functionalized with various reporter tags. | Synthesis Required: Functionalized this compound probes are not as commonly available as shorter-chain alternatives and may require custom synthesis. |

| Biocompatibility: The labeling reaction proceeds under mild, physiological conditions. | Potential for Steric Hindrance: The bulky decanoyl chain may sterically hinder access to some carbonyl sites. |

Future Perspectives

The application of this compound and other long-chain aliphatic hydrazides in proteomics is an emerging area with significant potential. Future developments may include:

-

Development of Novel Bifunctional Probes: The synthesis of this compound derivatives with advanced functionalities, such as photo-crosslinkers and cleavable linkers, will expand their utility.

-

Targeted Drug Delivery: The hydrophobic nature of the decanoyl chain could be exploited to deliver drugs to specific cellular compartments or to target membrane-bound proteins.

-

Multiplexed PTM Analysis: The combination of this compound-based probes with other PTM enrichment strategies will enable more comprehensive profiling of the proteome.

Conclusion

This compound represents a valuable, yet perhaps underutilized, tool in the chemical proteomics toolbox. Its unique combination of a carbonyl-reactive hydrazide headgroup and a hydrophobic decanoyl tail offers exciting possibilities for the study of a wide range of biological questions. By understanding the underlying chemical principles and carefully designing experimental workflows, researchers can leverage the distinct properties of this compound to gain new insights into the complexities of the proteome.

References

-

Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. (2011). UCI Department of Chemistry. [Link]

-

Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. [Link]

-

Synthesis of a New Group of Aliphatic Hydrazide Derivatives and the Correlations between Their Molecular Structure and Biological Activity. (2012). National Institutes of Health. [Link]

-

High-density chemical cross-linking for modeling protein interactions. (2019). National Institutes of Health. [Link]

-

Dehydroalanine derived from cysteine is a common post-translational modification in human serum albumin. (2008). PubMed. [Link]

-

Results obtained in the synthesis of dehydropeptide derivatives. ResearchGate. [Link]

-

Deconvolution in mass spectrometry based proteomics. (2018). PubMed. [Link]

-

Protein-protein interaction prediction for targeted protein degradation. (2022). bioRxiv. [Link]

-

Synthesis of modified proteins via functionalization of dehydroalanine. University of Oxford. [Link]

-

Detection of Posttranslational Modifications by Fluorescent Staining of Two-Dimensional Gels. (2011). PubMed. [Link]

-

Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders. Biognosys. [Link]

-

Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA). (2013). National Institutes of Health. [Link]

-

Protein-Protein Interactions, Part 1 Conference. Drug Discovery Chemistry. [Link]

-

Methods for converting cysteine to dehydroalanine on peptides and proteins. ResearchGate. [Link]

-

Chemical synthesis of proteins using hydrazide intermediates. (2016). National Science Review. [Link]

-

Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. (2024). ACS Publications. [Link]

-

Crosslinking and Limited Proteolysis: Structural Mass Spectometry. (2019). YouTube. [Link]

-

Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis. (2021). PubMed. [Link]

-

Recent advances in the development of protein–protein interactions modulators: mechanisms and clinical trials. (2022). National Institutes of Health. [Link]

-

Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. RSC Publishing. [Link]

-

TopDIA: A Software Tool for Top-Down Data-Independent Acquisition Proteomics. (2024). bioRxiv. [Link]

-

Locating and identifying posttranslational modifications by in-source decay during MALDI-TOF mass spectrometry. (2004). National Institutes of Health. [Link]

-

DEqMS: A Method for Accurate Variance Estimation in Differential Protein Expression Analysis. (2020). National Institutes of Health. [Link]

-

Multidimensional cross-linking and real-time informatics for multi-protein interaction studies. (2025). National Institutes of Health. [Link]

-

Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2). (2024). MDPI. [Link]

-

Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. (2021). ResearchGate. [Link]

-

Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. (2020). National Institutes of Health. [Link]

-

Data-independent acquisition mass spectrometry (DIA-MS) for proteomic applications in oncology. (2021). Molecular Omics (RSC Publishing). [Link]

-

Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches. (2018). National Institutes of Health. [Link]

-

CMFI Mass Spec Seminar #21 - Native Mass Spectrometry Deconvolution with UniDec. (2023). YouTube. [Link]

-

Studying protein–ligand interactions using protein crystallography. ResearchGate. [Link]

-

Chemical biology: A new organizing principle for drug discovery. (2017). YouTube. [Link]

-

Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. Matthews Lab. [Link]

-

DehydroalanylGly, a new post translational modification resulting from the breakdown of glutathione. (2018). PubMed. [Link]

-

Post-translational modifications in the Protein Data Bank. (2022). National Institutes of Health. [Link]

-

Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. (2019). eLife. [Link]

-

Rational discovery of molecular glue degraders via scalable chemical profiling. (2020). PubMed. [Link]

-

Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. (2011). National Institutes of Health. [Link]

-

Are You Doing Proteomics Correctly for Xenografts? (2023). Crown Bioscience Blog. [Link]

-

Proteomic mapping of 4-hydroxynonenal protein modification sites by solid-phase hydrazide chemistry and mass spectrometry. (2007). PubMed. [Link]

-

Innovative Functional Proteomics in Drug Discovery. (2024). Excelra. [Link]

-

De-Novo Proteomics Data Analysis for Bioinformatics Research from Udemy. OpenCourser. [Link]

Sources

- 1. High-density chemical cross-linking for modeling protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry Proteomics is Key to Realizing the Potential of Targeted Protein Degraders [biognosys.com]

- 3. academic.oup.com [academic.oup.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Data-independent acquisition mass spectrometry (DIA-MS) for proteomic applications in oncology - Molecular Omics (RSC Publishing) [pubs.rsc.org]

Foreword: The Rationale for Chemical Transformation in Mass Spectrometry

An In-depth Technical Guide to the Fundamental Principles of Derivatization in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the realm of mass spectrometry, our primary objective is the sensitive and accurate measurement of molecular species. However, many analytes, in their native state, present significant analytical challenges. They may exhibit poor volatility, thermal instability, inadequate ionization efficiency, or chromatographic behavior that hinders their separation and detection. Chemical derivatization is a strategic intervention, a purposeful chemical modification of an analyte to overcome these limitations.[1][2][3] This guide provides a comprehensive exploration of the core principles, reaction mechanisms, and practical applications of derivatization, empowering the researcher to strategically enhance the analytical performance of their mass spectrometry-based assays.

The Core Objectives of Derivatization

Derivatization is not merely a sample preparation step; it is a strategic tool to modulate the physicochemical properties of an analyte. The primary goals of this chemical modification can be categorized as follows:

-

Enhancement of Volatility and Thermal Stability for Gas Chromatography-Mass Spectrometry (GC-MS): Many polar and high molecular weight compounds, such as sugars, steroids, and amino acids, are not amenable to direct GC-MS analysis due to their low volatility and tendency to degrade at the high temperatures of the GC inlet and column.[2][4] Derivatization, typically through silylation, acylation, or alkylation, replaces active hydrogens in functional groups like -OH, -NH, and -SH with nonpolar moieties, thereby increasing volatility and thermal stability.[5][6]

-

Improvement of Chromatographic Separation: By altering the polarity of analytes, derivatization can significantly improve chromatographic resolution. This is particularly crucial for separating structurally similar compounds or isomers. For instance, in liquid chromatography (LC), derivatization can increase the hydrophobicity of polar analytes, leading to better retention on reversed-phase columns.[7][8]

-

Enhancement of Ionization Efficiency and Detection Sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS): For many compounds, particularly those lacking readily ionizable functional groups, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be inefficient, resulting in poor sensitivity. Derivatization can introduce a "charge tag" or a moiety that is easily protonated or deprotonated, thereby dramatically increasing the ionization efficiency and, consequently, the detection sensitivity, sometimes by orders of magnitude.[1][7][8]

-

Facilitation of Chiral Separations: The separation of enantiomers, which have identical physical properties in an achiral environment, is a significant challenge. Chiral derivatization involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.[9][10][11]

-

Structural Elucidation: Derivatization can provide valuable structural information by producing characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in the identification of unknown compounds.[4]

Major Derivatization Strategies and Their Mechanisms

The choice of derivatization strategy is dictated by the functional groups present in the analyte and the analytical objective. The three most common approaches are silylation, acylation, and alkylation.

Silylation: The Workhorse for GC-MS

Silylation is the most widely used derivatization technique for GC-MS. It involves the replacement of an active hydrogen atom in hydroxyl, carboxyl, amino, and thiol groups with a trimethylsilyl (TMS) or other silyl group.[5][12]

Mechanism: The silylation reaction is a nucleophilic substitution (SN2) reaction where the nucleophilic atom (e.g., oxygen in a hydroxyl group) attacks the silicon atom of the silylating reagent. A good leaving group on the reagent facilitates the reaction.[6]

}

Common Silylating Reagents:

| Reagent | Acronym | Key Characteristics |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A strong and versatile silylating agent. Byproducts are volatile and generally do not interfere with chromatography.[12][13] |